N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(3-Fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of a 1,3-dimethylpyrazole scaffold.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-16(2)15-9)14-7-10-4-3-5-11(13)6-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
PJEOYFPOOQEVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications in Pyrazole-Based Amines
Fluorophenyl Substituent Variations
- Molecular formula: C₁₂H₁₄FN₃; Molecular weight: 219.26 g/mol. Pharmacological relevance: Enhanced metabolic stability due to fluorine’s inductive effects .
Halogenated Benzyl Derivatives
- 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (–14): Dual halogen (Cl and F) substitution increases molecular weight (225.65 g/mol) and lipophilicity. Potential impact: Improved binding to hydrophobic pockets in enzymes or receptors compared to mono-fluorinated analogs .
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ():
Data Tables
Table 1: Structural and Spectral Comparison of Pyrazole Derivatives
Key Research Findings
- Halogen Diversity : Chloro-fluoro analogs (–14) exhibit increased molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Synthetic Challenges : Low yields in copper-catalyzed syntheses (e.g., 17.9% in ) highlight the need for optimized protocols for pyrazole derivatives .
Biological Activity
N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrazole ring and a fluorobenzyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H16FN3, with a molecular weight of 233.28 g/mol. The compound's IUPAC name is N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine, and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16FN3 |
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine |
| InChI Key | PMUFIBPZCQERNT-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported that the compound showed cytotoxic effects against Jurkat and A-431 cell lines with IC50 values lower than those of standard drugs like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cell growth and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts while forming limited hydrogen bonds . This interaction may lead to altered signal transduction and inhibition of cancer cell proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that compounds with similar structural features can inhibit inflammatory mediators such as cytokines and prostaglandins, suggesting potential applications in treating inflammatory diseases.
Study 1: Anticancer Activity
A recent study evaluated the antiproliferative activity of this compound against various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in breast and lung cancer cells, where it induced apoptosis through caspase activation pathways .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship highlighted the importance of the fluorobenzyl moiety in enhancing biological activity. Modifications to the pyrazole ring were shown to affect potency; specifically, substituents at the 4-position were crucial for maintaining anticancer efficacy. This study provides insights into optimizing derivatives for improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
